molecular formula C14H20N2O2 B4503779 N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide

N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide

Cat. No.: B4503779
M. Wt: 248.32 g/mol
InChI Key: CLLXKBDFWHIYEL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.152477885 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Profiling and Biological Matrix Analysis

N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide and related compounds have been characterized and analyzed using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods enable the identification and quantitative analysis of these substances in biological matrices, including blood, urine, and vitreous humor, aiding in forensic and pharmacological research (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Receptor Antagonism and Neuropharmacology

Research on compounds structurally related to this compound has shown significant interaction with the serotonin 5-HT1A receptor, acting as potent antagonists. These studies provide insights into the modulation of serotoninergic neurotransmission and have implications for developing therapeutic agents targeting psychiatric and neurological disorders (Craven, Grahame-Smith, & Newberry, 1994); (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).

Alzheimer's Disease Research

The selective serotonin 1A (5-HT(1A)) molecular imaging probe derived from this compound has been utilized in PET studies to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. These studies help in understanding the neurobiological alterations in Alzheimer's disease and could guide the development of new diagnostic and therapeutic strategies (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).

Antibacterial Research

Research has demonstrated the potential of related compounds to selectively kill bacterial persisters, which are cells that can tolerate antibiotic treatment without being affected by normal antibiotic-sensitive cells. This highlights a novel approach to combating antibiotic resistance and elucidating the mechanisms underlying bacterial persistence (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, Kim, & Kweon, 2011).

Chemical Synthesis and Drug Development

The compound and its analogs have been subjects of chemical synthesis studies aimed at developing new pharmacologically active agents. These studies contribute to the drug discovery process by identifying new therapeutic candidates with potential applications in treating various diseases, including cancer and inflammatory conditions (Schroeder, An, Cai, Chen, Clark, Cornelius, Dai, Gullo-Brown, Gupta, Henley, Hunt, Jeyaseelan, Kamath, Kim, Lippy, Lombardo, Manne, Oppenheimer, Sack, Schmidt, Shen, Stefanski, Tokarski, Trainor, Wautlet, Wei, Williams, Zhang, Zhang, Fargnoli, & Borzilleri, 2009).

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16-8-4-5-11(10-16)14(17)15-12-6-3-7-13(9-12)18-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLXKBDFWHIYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.